Adrenaline Impurity F

Descripción

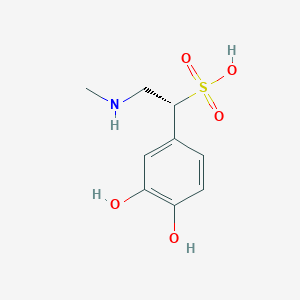

Structure

3D Structure

Propiedades

IUPAC Name |

(1R)-1-(3,4-dihydroxyphenyl)-2-(methylamino)ethanesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO5S/c1-10-5-9(16(13,14)15)6-2-3-7(11)8(12)4-6/h2-4,9-12H,5H2,1H3,(H,13,14,15)/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYYGQMPOZGEFQL-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC(C1=CC(=C(C=C1)O)O)S(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CNC[C@@H](C1=CC(=C(C=C1)O)O)S(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78995-75-2 | |

| Record name | (1R)-1-(3,4-Dihydroxyphenyl)-2-methylaminoethanesulphonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078995752 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | EPINEPHRINE SULFONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B5LB00D4QJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Adrenaline Impurity F: Structural Elucidation, Formation Mechanism, and Analytical Profiling

Executive Summary

In the high-stakes domain of parenteral drug development, the stability of catecholamines is a critical quality attribute. Adrenaline (Epinephrine), ubiquitous in emergency medicine, is highly susceptible to oxidation. To mitigate this, formulations often include antioxidants like sodium metabisulfite. However, this protective measure introduces a paradox: the formation of Adrenaline Impurity F , a sulfonate adduct.

This guide provides a definitive technical analysis of Impurity F, distinguishing it from oxidative degradants (like Adrenalone) and detailing its specific formation pathway, chemical structure, and detection methodologies compliant with European Pharmacopoeia (Ph. Eur.) standards.

Part 1: Structural Elucidation

Chemical Identity

Unlike Impurity C (Adrenalone), which results from oxidation, Impurity F is a reaction product of Adrenaline with sulfite-based antioxidants. It represents a nucleophilic substitution at the benzylic carbon.

| Attribute | Specification |

| Common Name | Adrenaline Impurity F (Ph.[1][2][3][4] Eur.) |

| Chemical Name | (1R)-1-(3,4-dihydroxyphenyl)-2-(methylamino)ethanesulfonic acid |

| Synonyms | Epinephrine Sulfonate; Adrenaline |

| CAS Number | 78995-75-2 (or 26405-77-6 for general sulfonate) |

| Molecular Formula | |

| Molecular Weight | 247.27 g/mol |

| Key Functional Change | Replacement of the benzylic hydroxyl (-OH) with a sulfonic acid group (-SO |

Structural Visualization

The following diagram illustrates the structural shift from the parent API to Impurity F. Note the preservation of the catechol ring and the amine tail, with the modification occurring strictly at the chiral center.

Figure 1: Structural transformation of Adrenaline to Impurity F via benzylic substitution.

Part 2: Mechanistic Formation

The Antioxidant Paradox

Sodium metabisulfite (

Reaction Pathway

The formation of Impurity F follows an

-

Protonation: The benzylic hydroxyl group of Adrenaline is protonated under acidic conditions, creating a good leaving group (

). -

Carbocation Formation: Loss of water generates a resonance-stabilized benzylic carbocation.

-

Nucleophilic Attack: The bisulfite ion (

) attacks the carbocation. -

Stereochemistry: While Adrenaline is the L-isomer (R-configuration), the carbocation intermediate is planar. The attack can occur from either side, potentially leading to racemization, though the Ph. Eur. specifically flags the (1R) enantiomer.

Figure 2: The mechanistic pathway of Impurity F formation in bisulfite-containing formulations.

Part 3: Analytical Profiling & Detection

HPLC Methodology

Impurity F is highly polar due to the sulfonic acid group. In standard Reverse Phase (RP) HPLC, it elutes very early (often near the void volume) unless specific ion-pairing agents or specialized columns are used.

Standardized Protocol (Based on Ph. Eur. 2.2.29):

-

Column: C18 (Octadecylsilyl silica gel), end-capped. Dimensions: 150 mm x 4.6 mm, 5 µm.[5][6]

-

Mobile Phase A: Aqueous Buffer (Phosphate + Octanesulfonate ion-pairing agent).

-

Why Octanesulfonate? It interacts with the amine of the adrenaline and the sulfonate of the impurity to increase retention on the hydrophobic C18 stationary phase.

-

-

Mobile Phase B: Acetonitrile / Mobile Phase A mixture.

-

Detection: UV Spectrophotometry at 210-215 nm (Sulfonates have low UV absorbance; detection relies on the benzene ring).

-

Temperature: 25°C.

Relative Retention & System Suitability

Impurity F is distinct from oxidative impurities (B, C, D) due to its elution profile.

| Impurity | Chemical Name | Relative Retention (RRT) | Origin |

| Adrenaline (API) | -- | 1.00 | -- |

| Impurity F | Adrenaline Sulfonate | ~0.85 - 0.90 | Bisulfite Interaction |

| Impurity B | Noradrenaline | ~0.60 | Precursor / Synthesis |

| Impurity C | Adrenalone | ~1.50 | Oxidation |

Note: RRT values are approximate and dependent on the exact concentration of ion-pairing reagent.

Figure 3: Decision tree for identifying Impurity F using ion-pair HPLC.

Part 4: Toxicological Context & Control Strategy

Toxicity Profile

While Adrenaline Impurity F is generally considered less potent than the parent API regarding adrenergic receptor agonism, its presence indicates a compromise in the formulation's integrity.

-

Safety Concern: High levels of Impurity F correlate with a loss of API potency (sub-potent dose).

-

Regulatory Limits: The European Pharmacopoeia sets strict limits (typically NMT 0.5% or similar, depending on the specific monograph version).

Mitigation Strategies

To control Impurity F without risking oxidation (Adrenochrome formation):

-

Optimized Antioxidant Ratio: Reduce sodium metabisulfite to the minimum effective concentration.

-

pH Control: Maintaining pH slightly higher (closer to 4.0 than 2.8) reduces the rate of protonation of the hydroxyl group, slowing the substitution reaction, though this must be balanced against oxidation risk.

-

Inert Atmosphere: Sparging with Nitrogen (

) during manufacturing reduces the reliance on chemical antioxidants.

References

-

European Directorate for the Quality of Medicines & HealthCare (EDQM). Adrenaline Impurity F CRS. Retrieved from [Link]

-

Stephens, J. et al. (2018). Stability of Epinephrine in Bisulfite-Containing Formulations. Journal of Pharmaceutical Sciences. Retrieved from [Link]

Sources

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. Adrenaline impurity F CRS | LGC Standards [lgcstandards.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. (1R)-1-(3,4-Dihydroxyphenyl)-2-methylaminoethanesulphonic Acid (Adrenaline beta-Sulphonate) [lgcstandards.com]

- 5. HPLC Separation of Epinephrine and Related Impurities | SIELC Technologies [sielc.com]

- 6. HPLC Separation of Neurotransmitters and Related Drugs | SIELC Technologies [sielc.com]

An In-Depth Technical Guide to Adrenaline Impurity F (CAS 78995-75-2)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Adrenaline (Epinephrine) is a critical medication, and ensuring its purity is paramount for patient safety and therapeutic efficacy. This technical guide provides a comprehensive overview of Adrenaline Impurity F, a specified impurity in the European Pharmacopoeia. We will delve into its chemical identity, formation pathways, and robust analytical methodologies for its detection and quantification. This document is designed to be a practical resource for researchers, quality control analysts, and formulation scientists working with adrenaline-containing pharmaceutical products.

Introduction to Adrenaline Impurity F: A Critical Quality Attribute

Adrenaline Impurity F, also known by its chemical name (1R)-1-(3,4-Dihydroxyphenyl)-2-(methylamino)ethanesulfonic acid, is a known degradation product of adrenaline.[1][2][3] Its presence in adrenaline drug products is a critical quality attribute that must be monitored and controlled to ensure the safety and stability of the final formulation. The European Pharmacopoeia (EP) lists Adrenaline Impurity F as a specified impurity for both adrenaline and noradrenaline tartrate, underscoring its regulatory significance.[4]

Understanding the physicochemical properties, formation mechanisms, and analytical control strategies for this impurity is essential for any scientist or researcher involved in the development, manufacturing, or quality control of adrenaline-based pharmaceuticals.

Physicochemical Properties and Identification

A clear understanding of the fundamental properties of Adrenaline Impurity F is the foundation for developing effective analytical and control strategies.

| Property | Value | Source |

| Chemical Name | (1R)-1-(3,4-Dihydroxyphenyl)-2-(methylamino)ethanesulfonic acid | [1][2][3] |

| Synonyms | Epinephrine Impurity F, Adrenaline beta-Sulphonate, Epinephrine Sulfonate | [1][2] |

| CAS Number | 78995-75-2 | [1][2][3] |

| Molecular Formula | C9H13NO5S | [1][3] |

| Molecular Weight | 247.27 g/mol | |

| Appearance | White to off-white solid | |

| Solubility | Soluble in aqueous solutions |

Formation and Degradation Pathway

Adrenaline Impurity F is not typically a process-related impurity from the synthesis of adrenaline. Instead, it is primarily a degradant that forms within the drug product formulation, particularly in the presence of sulfites.

The Role of Sulfites as Antioxidants

Sodium metabisulfite is a common antioxidant used in adrenaline injections to prevent oxidative degradation of the catecholamine structure. However, under certain conditions, a chemical reaction can occur between adrenaline and the bisulfite ions, leading to the formation of Adrenaline Impurity F.[5][6][7]

Mechanism of Formation

The formation of epinephrine sulfonic acid from epinephrine and bisulfite is a known chemical transformation.[8] The reaction is influenced by factors such as pH, temperature, and the concentration of bisulfite in the formulation.[5][7] Elevated temperatures can accelerate the degradation of adrenaline and the formation of this impurity.[5]

Sources

- 1. pharmaceresearch.com [pharmaceresearch.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. alentris.org [alentris.org]

- 4. uspbpep.com [uspbpep.com]

- 5. Thermal degradation of injectable epinephrine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Kinetics of sulfite-induced anaerobic degradation of epinephrine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

Technical Guide: Epinephrine Sulfonate (Adrenaline Impurity F)

[1][2][3]

Executive Summary

In the development and stability testing of parenteral epinephrine (adrenaline) formulations, Epinephrine Sulfonate represents a critical degradation product. It is formed via the interaction of the parent drug with sodium bisulfite or metabisulfite, antioxidants ubiquitously added to prevent oxidative degradation (e.g., to adrenochrome).

While chemically distinct, this compound is frequently designated as "Impurity F" in specific vendor catalogs and historical impurity profiles. However, researchers must exercise caution: the European Pharmacopoeia (Ph. Eur.) has historically indexed "Impurity F" as Adrenalone in certain contexts, creating a risk of misidentification. This guide focuses strictly on the sulfonic acid derivative (Epinephrine Sulfonate), providing a definitive taxonomic, mechanistic, and analytical framework.

Chemical Identity & Nomenclature[1][2][4]

The following table synthesizes the nomenclature for Epinephrine Sulfonate. Use these identifiers to cross-reference Certificate of Analysis (CoA) data and regulatory filings.

Table 1: Synonyms and Chemical Identifiers

| Category | Primary Identifier | Notes |

| Common Name | Epinephrine Sulfonate | Used in USP contexts regarding bisulfite adducts.[1] |

| Alternative Common Name | Adrenaline Sulfonate | Common in European/British contexts. |

| Chemical Name (IUPAC) | 1-(3,4-dihydroxyphenyl)-2-(methylamino)ethanesulfonic acid | Defines the sulfonic acid substitution at the benzylic carbon.[2][3] |

| Vendor Designation | Adrenaline Impurity F | Caution: Verify structure. Some pharmacopoeias (Ph. Eur.) may assign "F" to Adrenalone.[4][5][6][7] Always confirm CAS. |

| CAS Registry Number | 26405-77-6 | Most common citation for the acid form. |

| Alternative CAS | 78995-75-2 | Often associated with specific stereoisomers or salt forms in vendor catalogs. |

| Molecular Formula | C₉H₁₃NO₅S | |

| Molecular Weight | 247.27 g/mol | Significantly higher than Epinephrine (183.20 g/mol ) due to the sulfonate group. |

Critical Disambiguation: In the European Pharmacopoeia (Ph. Eur.) monograph for Adrenaline, "Impurity F" is sometimes identified as Adrenalone (3,4-dihydroxy-1-(methylamino)acetophenone). However, in the context of bisulfite-containing formulations, "Impurity F" almost exclusively refers to the Sulfonate . Always verify the chemical structure provided by your reference standard supplier.

Formation Mechanism[10]

The formation of Epinephrine Sulfonate is a classic example of a drug-excipient interaction. While sodium metabisulfite (

The Reaction Pathway

The reaction proceeds via a nucleophilic substitution at the benzylic carbon (the carbon bearing the hydroxyl group). This is facilitated by the acidic pH typically required to solubilize epinephrine.

-

Protonation: The benzylic hydroxyl group is protonated or activated.

-

Substitution: The bisulfite ion attacks the benzylic position. This can occur via a direct

-like mechanism (involving a carbocation intermediate) or via a quinone methide intermediate if oxidation initiates the process. -

Result: The hydroxyl group is replaced by a sulfonic acid group (

), rendering the molecule pharmacologically inactive and changing its retention behavior in chromatography.

Figure 1: Mechanistic pathway of Epinephrine Sulfonate formation showing the competitive relationship between antioxidant protection and impurity generation.

Analytical Characterization

Detecting Epinephrine Sulfonate is challenging because the sulfonic acid group makes the molecule highly polar (zwitterionic). In standard Reverse Phase (RP) HPLC, it often elutes in the void volume (dead time) if conditions are not optimized.

Experimental Protocol: HPLC Separation

To ensure separation from the parent peak and other polar degradants (like Norepinephrine), Ion-Pairing Chromatography (IPC) or HILIC is recommended.

Methodology: Ion-Pair Reverse Phase HPLC

-

Column Selection:

-

Primary: C18 (Octadecyl) end-capped column, 250 x 4.6 mm, 5 µm.

-

Why: Provides sufficient hydrophobic surface area for the ion-pair complex.

-

-

Mobile Phase Preparation:

-

Buffer: 50 mM Potassium Dihydrogen Phosphate (pH 3.0).

-

Ion-Pairing Agent: Sodium 1-Octanesulfonate (SOS) at 5–10 mM.

-

Why: The sulfonate impurity is anionic. The SOS cation pairs with it to increase retention on the non-polar C18 stationary phase.

-

Organic Modifier: Acetonitrile or Methanol (typically low % due to high polarity of analytes).

-

-

Detection:

-

UV: 280 nm (characteristic catechol absorption).

-

-

Elution Order (Typical):

-

Void -> Epinephrine Sulfonate (if no ion pair) -> Norepinephrine -> Epinephrine -> Adrenalone.

-

With Ion Pair: The Sulfonate peak shifts to a longer retention time, allowing resolution from the solvent front.

-

Workflow Visualization

Figure 2: Analytical workflow for the isolation and quantification of Epinephrine Sulfonate.

Regulatory & Safety Context

-

Toxicity: Epinephrine Sulfonate is generally considered to have low toxicity compared to the parent drug, but it is pharmacologically inactive. Its formation represents a direct loss of potency in the drug product.

-

Limits:

-

USP: The United States Pharmacopeia often includes specific limits for "Epinephrine Sulfonate" in Epinephrine Injection monographs (typically NMT 5.0% or similar, depending on the specific formulation and shelf-life requirements).

-

Identification: Regulatory bodies require that any impurity exceeding the identification threshold (usually 0.1% or 0.2%) be identified. The distinct UV spectrum and retention time of the Sulfonate are key for this.

-

References

-

United States Pharmacopeia (USP). Monograph: Epinephrine Injection.[4] Rockville, MD: United States Pharmacopeial Convention. (Refer to current official version for specific limits).

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 13505616: Epinephrine sulfonic acid. Accessed October 2023.

-

LGC Standards. Adrenaline Impurity F (Epinephrine Sulfonate) Reference Material. (Illustrates the vendor-specific designation of Impurity F as the sulfonate).

-

Stephens, et al. "Stability of Epinephrine in the Presence of Bisulfite." Journal of Pharmaceutical Sciences.[8] (Classic literature establishing the sulfonation mechanism).[9]

-

Pharmaffiliates. Adrenaline Impurity F (CAS 78995-75-2).[1][5][7]

Sources

- 1. (1R)-1-(3,4-Dihydroxyphenyl)-2-methylaminoethanesulphonic acid | C9H13NO5S | CID 92851346 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. EPINEPHRINE SULFONATE [drugfuture.com]

- 3. Epinephrine sulfonic acid, (A+-)- | C9H13NO5S | CID 13505616 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. (−)-肾上腺素 CRS, European Pharmacopoeia (EP) Reference Standard | Sigma-Aldrich [sigmaaldrich.com]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. Adrenaline impurity F CRS | LGC Standards [lgcstandards.com]

- 7. niainnovation.in [niainnovation.in]

- 8. pubs.acs.org [pubs.acs.org]

- 9. reddit.com [reddit.com]

Technical Whitepaper: Toxicological Profile and Control Strategy for Adrenaline Impurity F

Executive Summary

Adrenaline (Epinephrine) is a critical life-saving therapeutic used in anaphylaxis and cardiac arrest. Its stability in aqueous solution is a major formulation challenge, historically managed by the addition of sulfite antioxidants (e.g., sodium metabisulfite).[1] However, this stabilization strategy introduces a specific degradation pathway yielding Adrenaline Impurity F (Epinephrine Sulfonate).

This whitepaper provides a comprehensive toxicological profile of Impurity F. Unlike oxidative degradants like adrenochrome, Impurity F is formed via nucleophilic substitution by bisulfite. Current toxicological data and Structure-Activity Relationship (SAR) analyses indicate that Impurity F possesses significantly reduced adrenergic potency compared to the parent drug. Consequently, the primary clinical risk is not intrinsic toxicity of the impurity, but rather the loss of therapeutic potency in critical care scenarios.

Chemical Identification and Formation Mechanism

Adrenaline Impurity F is the pharmacopoeial designation (Ph.[2][3] Eur.) for the sulfonic acid derivative of adrenaline.[2][3][][5] It is the dominant degradation product in acidic, sulfite-containing formulations.

Identity[3][6]

-

Chemical Name: (1R)-1-(3,4-Dihydroxyphenyl)-2-(methylamino)ethanesulfonic acid[3][5][6][7]

-

Common Names: Epinephrine Sulfonate, Adrenaline beta-sulfonate.[3]

-

CAS Number: 78995-75-2 (Stereoisomer specific), 26405-77-6 (Racemate)

Mechanism of Formation

The formation of Impurity F is a classic example of a "stabilizer-induced instability." Sodium metabisulfite (

Figure 1: Reaction pathway for the formation of Adrenaline Impurity F mediated by bisulfite antioxidants.

Toxicological Profile

The toxicological assessment of Impurity F is grounded in both empirical data from historical use and in silico SAR analysis.

Structure-Activity Relationship (SAR)

The pharmacological activity of adrenaline relies heavily on the benzylic hydroxyl group (beta-hydroxyl), which forms critical hydrogen bonds with residues (e.g., Serine) in the adrenergic receptor binding pocket.

-

Modification: In Impurity F, this hydroxyl group is replaced by a sulfonic acid group (

). -

Physicochemical Impact: The sulfonic acid is a bulky, strongly anionic moiety (

). At physiological pH, it is fully ionized. -

Receptor Affinity: The introduction of a permanent negative charge and steric bulk at the beta-position drastically interferes with receptor binding.

-

Conclusion: Impurity F exhibits negligible adrenergic agonist activity . It does not effectively stimulate

- or

Genotoxicity Assessment (ICH M7)

Under ICH M7 guidelines, impurities must be assessed for mutagenic potential.

| Assessment Criteria | Finding | Justification |

| Structural Alert | None | The molecule lacks classic mutagenicophores (e.g., nitro groups, epoxides, alkyl halides). |

| Sulfonate Class | Non-Alkylating | Unlike alkyl sulfonates (e.g., methyl methanesulfonate) which are potent alkylating agents, Impurity F is a zwitterionic amino-sulfonic acid. It cannot transfer an alkyl group to DNA. |

| Ames Test Prediction | Negative | In silico models (Derek/Sarah) predict no mutagenicity based on the catecholamine scaffold. |

| Carcinogenicity | No Data | No specific carcinogenicity data exists, but the parent compound and metabolites are well-characterized. |

Systemic Toxicity

Impurity F is highly polar and water-soluble, suggesting rapid renal elimination.

-

Acute Toxicity: Likely low. The LD50 is expected to be significantly higher than adrenaline itself due to the loss of sympathomimetic potency.

-

Chronic Toxicity: Sulfonated metabolites are common in mammalian physiology (e.g., dopamine sulfonate). The body possesses transport mechanisms (OAT/OCT transporters) to handle such zwitterions.

Analytical Assessment & Control Strategy

Detecting Impurity F requires specific chromatographic conditions due to its high polarity. Standard Reverse-Phase (RP) HPLC often fails to retain it.

Analytical Methodology

-

Challenge: Impurity F elutes near the void volume in standard C18 RP-HPLC.

-

Recommended Method: Ion-Pair Chromatography or HILIC (Hydrophilic Interaction Liquid Chromatography).

-

Stationary Phase: C18 with Ion-Pair reagent (e.g., Sodium Octanesulfonate) or specialized HILIC columns (e.g., Zwitterionic phases).

-

Detection: UV at 280 nm (Catechol absorption).

-

Regulatory Limits (ICH Q3B)

Since Impurity F is a degradation product, its limits are governed by ICH Q3B(R2) .

-

Reporting Threshold: 0.1%

-

Identification Threshold: 0.2% (for max daily dose < 10 mg).

-

Qualification Threshold: 0.5% (or 20 µg TDI, whichever is lower).

-

Note: Many pharmacopoeias (EP/USP) have specific monographs for Adrenaline Injection that set limits for Impurity F (often up to 3.0% or more at shelf-life end) because it is a known, qualified degradant in historical products.

Figure 2: Decision tree for the qualification and control of Adrenaline Impurity F in drug products.

Risk Mitigation & Conclusion

Formulation Optimization

To minimize Impurity F, formulators face a trade-off:

-

Reduce Sulfite: Lowers Impurity F but increases oxidation (Adrenalone/Adrenochrome).

-

pH Adjustment: Impurity F formation is acid-catalyzed. Increasing pH reduces its formation but accelerates oxidation.

-

Advanced Packaging: Using oxygen-impermeable packaging and nitrogen purging can allow for reduced sulfite levels, thereby limiting Impurity F formation.

Conclusion

Adrenaline Impurity F represents a low toxicological hazard but a high quality risk . Its presence correlates directly with the loss of active pharmaceutical ingredient (API).

-

Safety: It is considered a qualified impurity in sulfite-containing products with a safe history of use.

-

Efficacy: Strict limits are necessary not to prevent toxicity, but to ensure the patient receives the required dose of active adrenaline during life-threatening events.

References

-

European Pharmacopoeia (Ph.[2] Eur.) . Adrenaline Monograph 04/2019:0803. European Directorate for the Quality of Medicines & HealthCare. Link

-

Stepensky, D., et al. (2004) . "Long-term stability study of L-adrenaline injections: kinetics of sulfonation and racemization pathways of drug degradation." Journal of Pharmaceutical Sciences, 93(4), 969-980. Link

-

International Conference on Harmonisation (ICH) . Guideline M7(R1): Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals. Link

-

PubChem Compound Summary . (1R)-1-(3,4-Dihydroxyphenyl)-2-(methylamino)ethanesulfonic acid (CID 92851346).[3] National Center for Biotechnology Information. Link[3]

-

Grubb, M. F., et al. (2006) . "Stabilization of Epinephrine in a Local Anesthetic Formulation." AAPS PharmSciTech. Link

Sources

- 1. reddit.com [reddit.com]

- 2. Adrenaline impurity F EP Reference Standard CAS 51-43-4 Sigma Aldrich [sigmaaldrich.com]

- 3. (1R)-1-(3,4-Dihydroxyphenyl)-2-methylaminoethanesulphonic acid | C9H13NO5S | CID 92851346 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Epinephrine Sulfonic Acid | CymitQuimica [cymitquimica.com]

- 6. (1R)-1-(3,4-Dihydroxyphenyl)-2-methylaminoethanesulphonic Acid (Adrenaline beta-Sulphonate) [lgcstandards.com]

- 7. pharmaffiliates.com [pharmaffiliates.com]

- 8. Epinephrine sulfonic acid, (A+-)- | C9H13NO5S | CID 13505616 - PubChem [pubchem.ncbi.nlm.nih.gov]

literature review on adrenaline degradation products

An In-depth Technical Guide to the Degradation Products of Adrenaline for Researchers, Scientists, and Drug Development Professionals

Introduction: Beyond the Fight-or-Flight Hormone

Adrenaline (epinephrine) is a cornerstone of human physiology, a catecholamine that functions as both a hormone and a neurotransmitter, orchestrating the body's acute stress response.[1][2] Synthesized in the adrenal medulla and sympathetic neurons, its effects are potent and widespread, but also transient, with a circulating half-life of only a few minutes.[1][3] This brevity is crucial for physiological homeostasis and is ensured by a rapid and efficient series of degradation processes.

For researchers, clinicians, and drug developers, the story of adrenaline does not end with its binding to adrenergic receptors. The molecules it becomes—its degradation products—are of profound importance. The quantification of these metabolites is a critical tool for diagnosing and monitoring catecholamine-secreting tumors like pheochromocytomas and neuroblastomas.[4][5][6] Understanding the pathways of degradation is also essential for developing stable pharmaceutical formulations and for investigating the pathophysiology of diseases linked to catecholamine dysregulation. This guide provides a detailed exploration of the enzymatic and non-enzymatic degradation pathways of adrenaline, the analytical methodologies used to quantify the resulting products, and the rationale behind these advanced techniques.

Part 1: The Metabolic Fate of Adrenaline: Enzymatic Degradation

The catabolism of adrenaline is primarily mediated by two key enzymes: Catechol-O-methyltransferase (COMT) and Monoamine Oxidase (MAO).[3][7] The specific metabolic route depends on the tissue and location of the adrenaline molecule. COMT is largely present in the synaptic cleft and cytosol, while MAO is a mitochondrial enzyme.[1][7] This spatial separation dictates the initial step in the degradation cascade.

The Key Enzymatic Players:

-

Catechol-O-methyltransferase (COMT): This enzyme catalyzes the transfer of a methyl group to the meta-hydroxyl group of the catechol structure of adrenaline.[7][8]

-

Monoamine Oxidase (MAO): This enzyme carries out the oxidative deamination of the amine side chain of adrenaline, converting it into an unstable aldehyde intermediate.[1][8][9]

These initial steps are followed by further enzymatic conversions by aldehyde dehydrogenase and aldehyde reductase.[1][8] The process culminates in the formation of vanillylmandelic acid (VMA), the major end-product of both adrenaline and noradrenaline metabolism, which is then excreted in the urine.[1][3][10]

The degradation can proceed via two primary sequences:

-

COMT-initiated Pathway: Adrenaline is first methylated by COMT to form Metanephrine . Metanephrine is then deaminated by MAO to form an aldehyde intermediate, which is subsequently converted to VMA.[8][11]

-

MAO-initiated Pathway: Adrenaline is first deaminated by MAO to form the unstable aldehyde 3,4-dihydroxyphenylglycolaldehyde (DOPEGAL).[8] This intermediate is then typically reduced to 3,4-dihydroxyphenylglycol (DHPG). DHPG is subsequently methylated by COMT, ultimately leading to the formation of VMA.[8]

The following diagram illustrates the convergence of these enzymatic pathways.

Caption: Enzymatic degradation pathways of adrenaline.

Part 2: Non-Enzymatic Degradation and Oxidation Products

Beyond enzymatic catabolism, adrenaline is susceptible to non-enzymatic degradation, primarily through oxidation. This process can be initiated by exposure to air, light, or the presence of reactive oxygen species.[12][13] The most well-known oxidation product is adrenochrome.

Adrenochrome: A Molecule of Scientific Interest and Controversy

Adrenochrome is a chemical compound (C₉H₉NO₃) formed by the oxidation of adrenaline.[14][15] In solution, it imparts a characteristic pink or violet color, which can further polymerize into brown or black melanin-like compounds upon further oxidation.[15][16]

-

Formation and Properties: The oxidation of adrenaline to adrenochrome can occur spontaneously and is mediated by factors such as superoxide anions.[16] It is a cytotoxic molecule that has been studied for various biological effects.[14]

-

Biological and Toxicological Significance: Research has shown that adrenochrome can have significant effects on cellular function. In cultured human endothelial cells, it has been observed to inhibit DNA synthesis, decrease protein content, and stimulate cholesterol uptake.[17] At high concentrations, it has been linked to the induction of cardiac arrhythmias, suggesting potential cardiotoxicity in situations of extreme catecholamine release. While a historical "adrenochrome hypothesis" linked the compound to schizophrenia, this theory has not been substantiated and is not accepted by the medical community.[15][18]

Other non-enzymatic degradation pathways, such as sulfonation and racemization (the conversion of active L-adrenaline to the less potent D-adrenaline), are particularly relevant in the context of pharmaceutical preparations, affecting the stability and efficacy of adrenaline injections over time.[19]

Part 3: Analytical Methodologies for Adrenaline Degradation Products

The accurate quantification of adrenaline metabolites in biological matrices like urine and plasma is fundamental for clinical diagnosis but presents significant analytical challenges.[20][21] These challenges include extremely low endogenous concentrations and the presence of numerous co-existing biological interferences.[21][22] Therefore, robust sample preparation and highly sensitive detection methods are required.

Sample Preparation: The Critical First Step

Effective sample preparation is paramount to remove interferences and concentrate the target analytes.[20][21] The choice of technique depends on the sample matrix and the analytical method to follow.

-

Causality in Sample Handling: The instability of catecholamines necessitates specific handling procedures. For urine, collection over a 24-hour period into a container with an acid preservative (e.g., acetic or hydrochloric acid) is standard.[5][23][24] The low pH (1-5) is crucial to inhibit the oxidation of the catecholamines and their metabolites. For plasma analysis, blood is collected in tubes containing EDTA, and the plasma is separated and frozen promptly to prevent degradation.[25][26]

-

Extraction Techniques:

-

Solid-Phase Extraction (SPE): This is the most commonly employed method for cleaning up and concentrating catecholamine metabolites.[20][21] The principle involves passing the liquid sample through a cartridge containing a solid adsorbent (the stationary phase). The analytes of interest are retained on the adsorbent while interferences are washed away. The purified analytes are then eluted with a small volume of a different solvent.

-

Liquid-Liquid Extraction (LLE): This classic technique separates compounds based on their relative solubilities in two different immiscible liquids (e.g., an aqueous sample and an organic solvent).[20][27]

-

The following diagram outlines a typical workflow for sample preparation.

Caption: General experimental workflow for sample preparation.

Quantification: HPLC-ECD and LC-MS/MS

High-Performance Liquid Chromatography (HPLC) is the cornerstone technology for separating the complex mixture of compounds present in a prepared biological sample.[28][29] The choice of detector is what provides the necessary sensitivity and specificity for quantification.

HPLC-ECD is a highly sensitive technique ideal for detecting electroactive compounds like catecholamines and their metabolites.[30][31]

-

Principle of Operation: After the analytes are separated on the HPLC column, they flow past an electrode held at a specific electrical potential. Electroactive compounds are oxidized or reduced at the electrode surface, generating a measurable electrical current that is directly proportional to the analyte's concentration.[31]

-

Causality in Method Design: The choice of mobile phase pH is critical to ensure the analytes are in the proper ionization state for retention on a reversed-phase column and to optimize the electrochemical response. The applied potential on the ECD cell is set high enough to oxidize the analytes of interest, providing sensitivity, but low enough to minimize the signal from potential interferences, enhancing selectivity.

Experimental Protocol: HPLC-ECD Analysis of VMA and Metanephrines

-

Chromatographic System: A standard HPLC system equipped with a pump, autosampler, and a reversed-phase C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

-

Mobile Phase: An aqueous buffer (e.g., 100 mM sodium phosphate), an organic modifier (e.g., 5-10% methanol or acetonitrile), and an ion-pairing agent (e.g., octanesulfonic acid). The final pH is adjusted to ~3.0. The mobile phase must be filtered and degassed.

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 20 µL of the reconstituted sample.

-

ECD System: An electrochemical detector with a glassy carbon working electrode and an Ag/AgCl reference electrode.

-

Detector Potential: Set to approximately +0.7 V to +0.8 V. The exact potential should be optimized by constructing a hydrodynamic voltammogram to find the best signal-to-noise ratio.[31]

-

Quantification: A standard curve is generated by injecting known concentrations of VMA, metanephrine, and normetanephrine standards. The peak areas of the analytes in the unknown samples are compared to this curve to determine their concentrations, after correcting for recovery using the internal standard.

LC-MS/MS is considered the gold standard for the analysis of catecholamine metabolites due to its exceptional specificity and sensitivity.[25][32]

-

Principle of Operation: After chromatographic separation, the analytes are ionized (typically by electrospray ionization, ESI). The mass spectrometer then selects ions of a specific mass-to-charge ratio (m/z) corresponding to the analyte (the precursor ion). These selected ions are fragmented, and a specific fragment ion (the product ion) is monitored. This precursor-to-product ion transition is highly specific to the analyte, virtually eliminating interferences.

-

Trustworthiness through Internal Standards: The power of this method is fully realized with the use of stable isotope-labeled internal standards (e.g., VMA-d₃, Metanephrine-d₃).[27][32] These standards are chemically identical to the analyte but have a slightly higher mass. They are added to the sample at the very beginning of the preparation process and behave identically during extraction and ionization. By measuring the ratio of the endogenous analyte to its stable isotope-labeled standard, the method precisely corrects for any sample loss during preparation or any variations in instrument response (matrix effects), ensuring highly accurate and reliable results.[27]

Experimental Protocol: LC-MS/MS Analysis of VMA and Metanephrines

-

Chromatographic System: A UHPLC system coupled to a tandem mass spectrometer. A reversed-phase C18 or HILIC column is used for separation.[33]

-

Mobile Phase: A gradient elution is typically used, with Mobile Phase A being an aqueous solution with a small amount of acid (e.g., 0.1% formic acid) and Mobile Phase B being an organic solvent (e.g., methanol or acetonitrile) with 0.1% formic acid.

-

Mass Spectrometry: Operated in positive electrospray ionization (ESI+) mode using Multiple Reaction Monitoring (MRM).

-

MRM Transitions: Specific precursor → product ion transitions are monitored for each analyte and its corresponding internal standard. For example:

-

Metanephrine: m/z 198 → 165

-

Normetanephrine: m/z 184 → 152

-

VMA: m/z 197 → 135 (in negative ion mode) or monitored via a derivative.

-

-

Quantification: A calibration curve is constructed by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the calibrators. The concentration in unknown samples is determined from this curve.

Part 4: Data Summary and Clinical Interpretation

The accurate measurement of adrenaline's degradation products provides vital diagnostic information. Elevated levels are often indicative of catecholamine-secreting tumors.[23][34]

| Degradation Product | Molecular Formula | Molar Mass ( g/mol ) | Primary Clinical/Research Significance |

| Metanephrine | C₁₀H₁₅NO₃ | 197.23 | Metabolite of adrenaline. Elevated levels in plasma or urine are a key indicator for pheochromocytoma and paraganglioma.[6][35][36] |

| Normetanephrine | C₉H₁₃NO₃ | 183.20 | Metabolite of noradrenaline. Also a key marker for pheochromocytoma and paraganglioma.[6][35] |

| Vanillylmandelic Acid (VMA) | C₉H₁₀O₅ | 198.17 | The final end-product of adrenaline and noradrenaline metabolism. Primarily used to detect and monitor neuroblastoma in children.[4][23][24] |

| Adrenochrome | C₉H₉NO₃ | 179.17 | Oxidation product. Studied for its cytotoxic and cardiotoxic effects; not typically used as a clinical diagnostic marker.[14][17] |

It is crucial to recognize that testing for these metabolites can be subject to interferences and false positives.[6] Certain foods (e.g., coffee, bananas, vanilla), drugs (e.g., some antihypertensives, MAO inhibitors), and severe physical or emotional stress can lead to elevated levels.[6][24][25] Therefore, results must always be interpreted within the complete clinical context of the patient.

Conclusion

The degradation of adrenaline is a rapid and complex process involving multiple enzymatic and non-enzymatic pathways. The resulting products, particularly metanephrine, normetanephrine, and VMA, have become indispensable biomarkers in clinical medicine, enabling the diagnosis and monitoring of serious conditions. For scientists and drug development professionals, a thorough understanding of these degradation pathways and the sophisticated analytical techniques used to measure their products is essential. The continued refinement of methods like LC-MS/MS promises even greater accuracy and reliability, furthering our ability to diagnose disease and develop stable, effective catecholamine-based therapeutics.

References

-

Title: Catecholamine - Wikipedia Source: Wikipedia URL: [Link]

-

Title: Vanillylmandelic Acid (VMA) Source: Testing.com URL: [Link]

-

Title: Test Definition: VMA Source: Mayo Clinic Laboratories URL: [Link]

-

Title: Vanillylmandelic Acid (VMA): Reference Range, Interpretation, Collection and Panels Source: Medscape URL: [Link]

-

Title: Biosynthesis and Catabolism of Catecholamine Source: Pharmaguideline URL: [Link]

-

Title: VMA - Overview: Vanillylmandelic Acid, 24 Hour, Urine Source: Mayo Clinic Laboratories URL: [Link]

-

Title: Vanillylmandelic Acid, Random, Urine Source: Mayo Clinic Laboratories | Pediatric Catalog URL: [Link]

-

Title: Sample Preparation for the Analysis of Catecholamines and their Metabolites in Human Urine Source: Marcel Dekker, Inc. URL: [Link]

-

Title: Current Sample Preparation Methodologies for Determination of Catecholamines and Their Metabolites - PMC Source: National Center for Biotechnology Information URL: [Link]

-

Title: Current Sample Preparation Methodologies for Determination of Catecholamines and Their Metabolites Source: ResearchGate URL: [Link]

-

Title: Development of an Analytical Method for Catecholamines with HPLC−Chemiluminescence Detection and its Application Source: The University of Tokyo URL: [Link]

-

Title: A Convenient Method for Extraction and Analysis with High-Pressure Liquid Chromatography of Catecholamine Neurotransmitters and Their Metabolites - PMC Source: National Center for Biotechnology Information URL: [Link]

-

Title: The High-Precision Liquid Chromatography with Electrochemical Detection (HPLC-ECD) for Monoamines Neurotransmitters and Their Metabolites: A Review Source: MDPI URL: [Link]

-

Title: Understanding Adrenochrome: A Closer Look at Its Properties and Uses Source: Oreate AI Blog URL: [Link]

-

Title: “Adrenochrome: Exploring Its Role in Health, Blood Circulation, and Youthful Vitality” Source: Medium URL: [Link]

-

Title: Urine Metanephrines Source: Testing.com URL: [Link]

-

Title: Metanephrines - 24 hr urine Source: Pathology Tests Explained URL: [Link]

-

Title: METAF - Overview: Metanephrines, Fractionated, 24 Hour, Urine Source: Mayo Clinic Laboratories URL: [Link]

-

Title: Synthesis and Degradation of Catecholamines Source: Why MedicoApps URL: [Link]

-

Title: Catecholamine Analysis in Plasma or Urine Source: Amuza Inc URL: [Link]

-

Title: Effects of adrenochrome and epinephrine on human arterial endothelial cells in vitro Source: PubMed URL: [Link]

-

Title: Adrenochrome - Wikipedia Source: Wikipedia URL: [Link]

-

Title: Adrenochrome | Description, Properties, History, Popular Culture, & Conspiracy Theories Source: Britannica URL: [Link]

-

Title: Biochemistry, Catecholamine Degradation Source: NCBI Bookshelf - NIH URL: [Link]

-

Title: Current Sample Preparation Methodologies for Determination of Catecholamines and Their Metabolites Source: MDPI URL: [Link]

-

Title: Metanephrines (Blood) Source: University of Rochester Medical Center Health Encyclopedia URL: [Link]

-

Title: Determination of catecholamines and related compounds in mouse urine using column-switching HPLC Source: Analyst (RSC Publishing) URL: [Link]

-

Title: noradrenaline and adrenaline degradation | Pathway Source: PubChem - NIH URL: [Link]

-

Title: Catecholamine analysis in blood samples using HPLC Source: ResearchGate URL: [Link]

-

Title: Understanding Adrenochrome: The Science Behind the Controversy Source: Oreate AI Blog URL: [Link]

-

Title: The truth about adrenochrome Source: The Spinoff URL: [Link]

-

Title: Metabolism of catecholamines Source: IOVS URL: [Link]

-

Title: Cyclization step of noradrenaline and adrenaline autoxidation: a quantum chemical study Source: SpringerLink URL: [Link]

-

Title: Long-Term Stability Study of L-Adrenaline Injections: Kinetics of Sulfonation and Racemization Pathways of Drug Degradation Source: Journal of Pharmaceutical Sciences URL: [Link]

-

Title: Adrenochrome Source: WikiGenes URL: [Link]

-

Title: Kinetics and Degradation Mechanism of Adrenaline Derivative CpQ in Diluted Aqueous Solution Source: ResearchGate URL: [Link]

-

Title: Benefits using HPLC-ECD for neurotransmitter detection Source: YouTube URL: [Link]

-

Title: Adrenaline degradation in general practice Source: ResearchGate URL: [Link]

-

Title: Adrenochrome Source: American Chemical Society URL: [Link]

-

Title: Kinetics and Degradation Mechanism of Adrenaline Derivative CpQ in Diluted Aqueous Solutions Source: PubMed URL: [Link]

-

Title: noradrenaline and adrenaline degradation | Pathway Source: PubChem - NIH URL: [Link]

Sources

- 1. Catecholamine - Wikipedia [en.wikipedia.org]

- 2. noradrenaline and adrenaline degradation | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. medicoapps.org [medicoapps.org]

- 4. testing.com [testing.com]

- 5. mayocliniclabs.com [mayocliniclabs.com]

- 6. testing.com [testing.com]

- 7. Biosynthesis and Catabolism of Catecholamine | Pharmaguideline [pharmaguideline.com]

- 8. Biochemistry, Catecholamine Degradation - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. iovs.arvojournals.org [iovs.arvojournals.org]

- 10. noradrenaline and adrenaline degradation | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Metanephrines - 24 hr urine | Pathology Tests Explained [pathologytestsexplained.org.au]

- 12. Cyclization step of noradrenaline and adrenaline autoxidation: a quantum chemical study - RSC Advances (RSC Publishing) DOI:10.1039/D0RA02713H [pubs.rsc.org]

- 13. conservancy.umn.edu [conservancy.umn.edu]

- 14. Understanding Adrenochrome: A Closer Look at Its Properties and Uses - Oreate AI Blog [oreateai.com]

- 15. Adrenochrome | Description, Properties, History, Popular Culture, & Conspiracy Theories | Britannica [britannica.com]

- 16. Adrenochrome - Wikipedia [en.wikipedia.org]

- 17. Effects of adrenochrome and epinephrine on human arterial endothelial cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Trivia Facts about Adrenochrome | BenchChem [benchchem.com]

- 19. glaz-ing.com [glaz-ing.com]

- 20. Current Sample Preparation Methodologies for Determination of Catecholamines and Their Metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. mdpi.com [mdpi.com]

- 23. mayocliniclabs.com [mayocliniclabs.com]

- 24. emedicine.medscape.com [emedicine.medscape.com]

- 25. Metanephrines and Normetanephrines, Plasma | MLabs [mlabs.umich.edu]

- 26. amuzainc.com [amuzainc.com]

- 27. pdf.benchchem.com [pdf.benchchem.com]

- 28. chromsoc.jp [chromsoc.jp]

- 29. A Convenient Method for Extraction and Analysis with High-Pressure Liquid Chromatography of Catecholamine Neurotransmitters and Their Metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 30. jasco-global.com [jasco-global.com]

- 31. The High-Precision Liquid Chromatography with Electrochemical Detection (HPLC-ECD) for Monoamines Neurotransmitters and Their Metabolites: A Review [mdpi.com]

- 32. pdf.benchchem.com [pdf.benchchem.com]

- 33. Determination of catecholamines and related compounds in mouse urine using column-switching HPLC - Analyst (RSC Publishing) DOI:10.1039/C5AN02617B [pubs.rsc.org]

- 34. pediatric.testcatalog.org [pediatric.testcatalog.org]

- 35. mayocliniclabs.com [mayocliniclabs.com]

- 36. Content - Health Encyclopedia - University of Rochester Medical Center [urmc.rochester.edu]

Adrenaline Impurity F: A Comprehensive Technical Guide on its Discovery, Chemistry, and Control

For Researchers, Scientists, and Drug Development Professionals

Abstract

Adrenaline (Epinephrine) is a critical medication for numerous life-threatening conditions. However, its inherent instability necessitates the inclusion of stabilizers, which can lead to the formation of degradation products. This guide provides an in-depth exploration of Adrenaline Impurity F, a significant degradation product in sulfite-containing epinephrine formulations. We will delve into its discovery, formation pathways, analytical detection, toxicological assessment, and regulatory control, offering a comprehensive resource for professionals in pharmaceutical development and quality control.

Introduction: The Challenge of Adrenaline Stability

Adrenaline, a catecholamine, is notoriously susceptible to oxidation, leading to a loss of potency and the formation of colored byproducts.[][2] To mitigate this, antioxidants are commonly added to epinephrine formulations, with sulfites (such as sodium metabisulfite) being a frequent choice.[3] While effective in preventing oxidative degradation, the use of sulfites introduces a different chemical challenge: the formation of adducts with the adrenaline molecule.[3][4] One of the most prominent of these is Adrenaline Impurity F.

This guide will provide a detailed examination of Adrenaline Impurity F, from its chemical identity to the regulatory frameworks governing its presence in pharmaceutical products.

The Discovery and History of Adrenaline Impurity F

The "discovery" of Adrenaline Impurity F is not a singular event but rather an outcome of the continuous evolution of analytical chemistry and pharmaceutical quality control. Its history is intertwined with the efforts to ensure the stability and purity of adrenaline preparations.

Historically, the focus of adrenaline analysis was on potency and the absence of its primary oxidative degradation product, adrenochrome.[5] However, with the advent of more sophisticated analytical techniques, particularly High-Performance Liquid Chromatography (HPLC) in the latter half of the 20th century, chromatograms of aged adrenaline solutions began to reveal previously undetected peaks.

The identification of these peaks as specific degradation products became a crucial aspect of stability studies. The presence of a significant impurity in sulfite-stabilized formulations led to its isolation and characterization. This compound was identified as (1R)-1-(3,4-Dihydroxyphenyl)-2-(methylamino)ethanesulfonic acid , the sulfonic acid adduct of adrenaline.[6][7] It is now officially designated as Adrenaline Impurity F in the European Pharmacopoeia (Ph. Eur.) and is also recognized as Epinephrine Sulfonic Acid (ESA) by the United States Pharmacopeia (USP).[8][9]

The journey to understanding and controlling this impurity reflects the increasing rigor of pharmaceutical quality standards and the continuous improvement of analytical capabilities.

Chemical Profile and Formation Pathway

Chemical Structure and Properties

| Property | Value | Source |

| Chemical Name | (1R)-1-(3,4-Dihydroxyphenyl)-2-(methylamino)ethanesulfonic acid | [7] |

| Synonyms | Adrenaline beta-Sulphonate, Epinephrine Sulfonic Acid, Adrenaline Impurity F | [10] |

| CAS Number | 78995-75-2 | [6] |

| Molecular Formula | C9H13NO5S | [6] |

| Molecular Weight | 247.27 g/mol | [6] |

Mechanism of Formation

Adrenaline Impurity F is not a process impurity from the synthesis of adrenaline but a degradation product formed in situ within the final drug product.[] Its formation is a direct consequence of the reaction between adrenaline and sulfite ions, which are present when sodium bisulfite or sodium metabisulfite is used as an antioxidant.[4][11]

The reaction is a nucleophilic addition of the bisulfite ion to the benzylic carbon of the adrenaline molecule. The catechol moiety of adrenaline makes this carbon atom susceptible to nucleophilic attack.

Caption: Formation of Adrenaline Impurity F.

Studies have shown that the rate of this reaction is influenced by several factors:

-

pH: The reaction rate is pH-dependent, with the stability of epinephrine in the presence of sulfites being optimal in a narrow pH range, typically around 3.0 to 4.0.[11]

-

Molar Ratio of Adrenaline to Sulfite: The concentration of sulfite relative to adrenaline is a critical factor. Higher concentrations of sulfite can lead to increased formation of Impurity F.[11]

-

Temperature and Light: As with most chemical reactions, elevated temperatures can accelerate the formation of Adrenaline Impurity F. While sulfites are added to prevent oxidation, some evidence suggests they may enhance photodegradation.[3][12]

Analytical Methodologies for Detection and Quantification

The control of Adrenaline Impurity F relies on robust and validated analytical methods. The primary technique employed is High-Performance Liquid Chromatography (HPLC) .

HPLC Method Parameters

While specific parameters may vary between pharmacopeial monographs and in-house methods, a typical HPLC method for the analysis of adrenaline and its impurities involves:

-

Column: A reversed-phase column (e.g., C18) is commonly used.

-

Mobile Phase: An aqueous buffer, often containing an ion-pairing agent, mixed with an organic modifier like methanol or acetonitrile. The pH of the mobile phase is critical for achieving adequate separation.

-

Detection:

-

UV Detection: Adrenaline and its impurities, including Impurity F, possess chromophores that allow for detection by UV spectrophotometry, typically in the range of 280 nm.[13]

-

Electrochemical Detection (ECD): ECD offers higher sensitivity and selectivity for electroactive compounds like catecholamines and can be used for the analysis of adrenaline and its impurities.[13] A glassy carbon working electrode is typically employed.[13]

-

Experimental Protocol: A Generalized HPLC-UV Workflow

The following provides a conceptual workflow for the determination of Adrenaline Impurity F. Note: This is a generalized protocol and must be validated for specific applications.

-

Standard Preparation:

-

Accurately weigh and dissolve Adrenaline Impurity F reference standard in a suitable diluent (e.g., mobile phase or a compatible solvent) to prepare a stock solution.

-

Perform serial dilutions to create a series of calibration standards at known concentrations.

-

-

Sample Preparation:

-

Dilute the adrenaline drug product with the same diluent used for the standards to bring the expected concentration of the impurity within the calibration range.

-

-

Chromatographic Analysis:

-

Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

-

Inject the standard solutions to establish a calibration curve (peak area vs. concentration).

-

Inject the prepared sample solution.

-

-

Data Analysis:

-

Identify the peak corresponding to Adrenaline Impurity F in the sample chromatogram based on its retention time relative to the standard.

-

Quantify the amount of Adrenaline Impurity F in the sample by comparing its peak area to the calibration curve.

-

Caption: HPLC Workflow for Adrenaline Impurity F Analysis.

Toxicological Significance

The toxicological profile of any impurity is a critical consideration in drug development. For Adrenaline Impurity F (Epinephrine Sulfonic Acid), available data suggests it is not a significant safety concern at the levels typically found in pharmaceutical formulations.

A toxicological qualification for epinephrine sulfonic acid has been conducted, which included a 2-week intravenous toxicity study in Sprague-Dawley rats.[14] Furthermore, the U.S. Food and Drug Administration (FDA) has stated that there is no toxicological information to suggest that D-epinephrine and ESA are harmful impurities.[15] While comprehensive toxicological data in the public domain is limited, the long history of use of sulfite-containing epinephrine injections provides a degree of reassurance regarding its safety in this context. The primary concern with sulfites in adrenaline injections is the potential for allergic reactions in sensitive individuals, rather than the toxicity of the resulting sulfonic acid adduct.[4]

Regulatory Landscape and Control Strategies

Regulatory bodies worldwide have established stringent guidelines for the control of impurities in drug substances and drug products.

-

Pharmacopeial Standards: Both the European Pharmacopoeia and the United States Pharmacopeia have monographs for adrenaline (epinephrine) that include tests for related substances.[16][17][18] The European Pharmacopoeia specifically lists Adrenaline Impurity F.[8][16] The USP has also updated its monograph to include more rigorous control of impurities.[17]

-

Impurity Thresholds: Regulatory guidelines, such as those from the International Council for Harmonisation (ICH), define thresholds for the reporting, identification, and qualification of impurities. For impurities found at levels above the qualification threshold, toxicological data is required.

-

Control in Formulations: A specified limit for Epinephrine Sulfonic Acid in certain USP methods is 7.5%.[13] However, the acceptance criteria for impurities are specific to the drug product and are established based on stability data and toxicological assessments.

The primary strategy for controlling Adrenaline Impurity F is through formulation optimization. This includes:

-

Minimizing Sulfite Concentration: Using the lowest effective concentration of sulfite to achieve the desired antioxidant effect while minimizing the formation of Impurity F.[11]

-

pH Control: Maintaining the pH of the formulation within a range that balances the prevention of oxidative degradation and the minimization of sulfite adduct formation.[11]

-

Alternative Antioxidants: Exploring the use of non-sulfite antioxidants to eliminate the formation of Adrenaline Impurity F altogether.[4]

Conclusion

Adrenaline Impurity F is a well-characterized degradation product that is critical to monitor and control in sulfite-containing epinephrine formulations. Its discovery and the subsequent development of analytical methods and control strategies highlight the continuous drive for enhanced drug product quality and safety. A thorough understanding of its formation pathways, analytical detection, and regulatory context is essential for any scientist or researcher involved in the development, manufacturing, and quality control of adrenaline-containing pharmaceuticals.

References

-

Sigma-Aldrich. Adrenaline impurity F EP Reference Standard CAS 51-43-4.

-

PubMed. Inhibition of epinephrine oxidation in weak alkaline solutions.

-

LGC Standards. Adrenaline impurity F CRS.

-

FDA.gov. 209359Orig1s000 - accessdata.fda.gov.

-

European Directorate for the Quality of Medicines & HealthCare. List of European Pharmacopoeia Reference Standards.

-

European Patent Office. STABILISED COMPOSITION COMPRISING AT LEAST ONE ADRENERGIC COMPOUND - EP 2437782 B1.

-

PubMed. The discovery and synthesis of epinephrine.

-

Google Patents. WO2017218918A1 - Stabilization of epinephrine formulations.

-

Reddit. How does Sodium Metabisulfite prevent oxidation of Epinephrine HCl? : r/chemistry.

-

PureSynth. 1R)-1-(34-Dihydroxyphenyl)-2-methylaminoethanesulphonic Acid (Adrenaline beta-Sulphonate).

-

Antec Scientific. Articaine & Epinephrine Injection According to USP Method.

-

BOC Sciences. Epinephrine and Impurities.

-

Journal of the American Chemical Society. Kinetics and Mechanism of Formation of Sulfonate from Epinephrine and Bisulfite.

-

Pharmaffiliates. Adrenaline-Impurities.

-

ResearchGate. (PDF) Photodestabilization of epinephrine by sodium metabisulfite.

-

European Directorate for the Quality of Medicines & HealthCare. Y0002246 - CRS catalogue.

-

Regulations.gov. Docket No. FDA-2022-P-0476.

-

Google Patents. WO2019072723A1 - Stabilized injectable pharmaceutical compositions of l-epinephrine.

-

PubChem. Epinephrine sulfonic acid, (A+-)- | C9H13NO5S | CID 13505616.

-

Wikipedia. Adrenaline.

-

LGC Standards. Epinephrine Sulfonic Acid.

-

Santa Cruz Biotechnology. SC-498525 - Epinephrine Sulfonic Acid - SAFETY DATA SHEET.

-

Pharmaffiliates. Epinephrine-impurities.

-

Transo-Pharm.com. several changes have been implemented in the Epinephrine USP monograph.

-

USP. USP Monographs: Epinephrine - USP29-NF24.

-

ResearchGate. Long-Term Stability Study of L-Adrenaline Injections: Kinetics of Sulfonation and Racemization Pathways of Drug Degradation | Request PDF.

-

ResearchGate. A Note on the Preparation of 1-(3,4-Dihydroxyphenyl)-2-methylaminoethane Sulfonic Acid from Epinephrine.

-

PubMed. Toxicological assessment of epinephrine and norepinephrine by analog approach.

-

Pharmaffiliates. CAS No : 26405-77-6 | Product Name : Epinephrine Sulfonic Acid.

-

PubChem. (1R)-1-(3,4-Dihydroxyphenyl)-2-methylaminoethanesulphonic acid.

-

Simson Pharma Limited. Adrenaline EP Impurity F | CAS No- 78995-75-2.

-

LGC Standards. (1R)-1-(3,4-Dihydroxyphenyl)-2-methylaminoethanesulphonic Acid (Adrenaline beta-Sulphonate).

Sources

- 2. WO2019072723A1 - Stabilized injectable pharmaceutical compositions of l-epinephrine - Google Patents [patents.google.com]

- 3. reddit.com [reddit.com]

- 4. WO2017218918A1 - Stabilization of epinephrine formulations - Google Patents [patents.google.com]

- 5. The discovery and synthesis of epinephrine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pharmaffiliates.com [pharmaffiliates.com]

- 7. (1R)-1-(3,4-Dihydroxyphenyl)-2-methylaminoethanesulphonic acid | C9H13NO5S | CID 92851346 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Adrenaline impurity F CRS | LGC Standards [lgcstandards.com]

- 9. Epinephrine Sulfonic Acid | LGC Standards [lgcstandards.com]

- 10. (1R)-1-(3,4-Dihydroxyphenyl)-2-methylaminoethanesulphonic Acid (Adrenaline beta-Sulphonate) [lgcstandards.com]

- 11. data.epo.org [data.epo.org]

- 12. researchgate.net [researchgate.net]

- 13. antecscientific.com [antecscientific.com]

- 14. accessdata.fda.gov [accessdata.fda.gov]

- 15. downloads.regulations.gov [downloads.regulations.gov]

- 16. Adrenaline impurity F EP Reference Standard CAS 51-43-4 Sigma Aldrich [sigmaaldrich.com]

- 17. transopharm.com [transopharm.com]

- 18. ftp.uspbpep.com [ftp.uspbpep.com]

Technical Guide: Spectroscopic Identification of Adrenaline Impurity F

Topic: Spectroscopic Data (NMR, IR, MS) for Adrenaline Impurity F Content Type: In-depth Technical Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary & Chemical Identity

Adrenaline Impurity F (European Pharmacopoeia designation) represents a critical degradation product formed not through oxidation, but through a nucleophilic substitution reaction with sulfite antioxidants commonly used in parenteral formulations.

Correct identification of this impurity is a mandatory quality control step (ICH Q3A/B) for epinephrine (adrenaline) injectable products. Unlike oxidative impurities like Adrenalone (Impurity C), Impurity F retains the catechol functionality but modifies the benzylic alcohol.

Chemical Profile

-

Common Name: Epinephrine Sulfonate; Adrenaline

-sulfonate.[1][2] -

Chemical Name: (1R)-1-(3,4-Dihydroxyphenyl)-2-(methylamino)ethanesulfonic acid.[1][2][3][4]

-

Molecular Formula:

[2][3][4] -

Origin: Reaction of Adrenaline with Sodium Metabisulfite (antioxidant) in acidic media.

Mechanism of Formation

Understanding the mechanism is the first step in validation. The formation of Impurity F proceeds via the acid-catalyzed displacement of the benzylic hydroxyl group. This is distinct from the oxidative pathways that lead to Adrenalone or Adrenoichrome.

Diagram 1: Formation Pathway of Impurity F

Caption: Acid-catalyzed nucleophilic substitution of the benzylic hydroxyl group by bisulfite ion.

Spectroscopic Characterization (The Core)

The following sections detail the specific spectral markers required to distinguish Impurity F from the parent API (Adrenaline).

A. Mass Spectrometry (MS)

Mass spectrometry provides the primary confirmation of the sulfonic acid moiety via the molecular ion shift and characteristic sulfur-loss fragmentation.

| Parameter | Adrenaline (Parent) | Impurity F (Target) | Diagnostic Shift |

| Ionization Mode | ESI (+) | ESI (+) / ESI (-) | Sulfonates ionize well in negative mode. |

| Molecular Ion | +64 Da (Net change: -OH + SO3H) | ||

| Negative Mode | Strong signal for sulfonate anion. | ||

| Key Fragments | Loss of 82 Da ( |

Expert Insight: In ESI-MS/MS, look for the neutral loss of 80 Da (

B. Nuclear Magnetic Resonance (NMR)

NMR offers the most definitive structural proof. The substitution of the electronegative Oxygen (in -OH) with Sulfur (in -SO3H) drastically alters the chemical environment of the benzylic position (Position 7).

1H NMR (Proton) - 500 MHz,

| Position | Proton Type | Adrenaline | Impurity F | Analysis |

| H-7 | Benzylic (CH) | 4.85 (dd) | 4.20 - 4.45 (m) | Upfield Shift. The C-S bond is less deshielding than the C-O bond. |

| H-8 | Methylene ( | 3.20 (m) | 3.40 - 3.60 (m) | Slight downfield shift due to proximity to the bulky sulfonate group. |

| N-Me | Methyl ( | 2.70 (s) | 2.75 (s) | Minimal change; remote from substitution site. |

| Ar-H | Aromatic | 6.70 - 6.90 | 6.75 - 7.00 | Catechol ring remains intact. |

13C NMR (Carbon) - 125 MHz,

This is the most robust validation point.

| Position | Carbon Type | Adrenaline | Impurity F | Analysis |

| C-7 | Benzylic (CH) | ~72.0 | ~58.0 - 62.0 | Major Upfield Shift (~10-14 ppm). Carbon attached to Sulfur resonates at significantly higher field than Carbon attached to Oxygen. |

| C-8 | Methylene ( | ~54.0 | ~50.0 - 52.0 | Minor shift. |

C. Infrared Spectroscopy (FT-IR)

IR is useful for rapid screening, particularly to confirm the presence of the sulfonate group.

-

Diagnostic Bands (Impurity F):

-

1150 – 1250 cm⁻¹: Asymmetric

stretching (Strong). -

1010 – 1080 cm⁻¹: Symmetric

stretching (Strong). -

Absence: The broad aliphatic

stretch (3300-3400 cm⁻¹) seen in Adrenaline will be absent, although phenolic

-

Analytical Workflow & Logic

To rigorously identify this impurity in a drug substance or product, follow this self-validating workflow.

Diagram 2: Identification Logic Flow

Caption: Logic flow for confirming Impurity F using Mass Spectrometry and NMR chemical shift logic.

Experimental Protocol: Isolation & Standard Preparation

Since Impurity F is a process-related impurity formed during storage with antioxidants, it can be synthesized for use as a Reference Standard (RS).

Protocol:

-

Reactants: Dissolve L-Adrenaline (1.0 eq) in dilute acetic acid.

-

Reagent: Add Sodium Metabisulfite (

, 2.0 eq). -

Condition: Heat at 60°C for 4-6 hours under inert atmosphere (

). -

Work-up:

-

Monitor by HPLC (Impurity F typically elutes earlier than Adrenaline on Reverse Phase C18 due to the polar sulfonic acid group).

-

Precipitate or crystallize from water/ethanol.

-

-

Validation: Verify structure using the spectroscopic data tables provided in Section 3.

References

-

European Pharmacopoeia (Ph. Eur.) 11.0 . "Adrenaline Monograph: Impurity F". EDQM. [Link]

-

PubChem . "(1R)-1-(3,4-Dihydroxyphenyl)-2-(methylamino)ethanesulfonic acid".[2] National Library of Medicine. [Link][2]

-

Silverstein, R. M., et al. "Spectrometric Identification of Organic Compounds". Interpretation of Sulfonate IR and NMR shifts. Wiley.[5]

Sources

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. (1R)-1-(3,4-Dihydroxyphenyl)-2-methylaminoethanesulphonic acid | C9H13NO5S | CID 92851346 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. (1R)-1-(3,4-Dihydroxyphenyl)-2-methylaminoethanesulphonic Acid (Adrenaline beta-Sulphonate) [lgcstandards.com]

- 4. pure-synth.com [pure-synth.com]

- 5. Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

understanding the role of sulfonic acid in adrenaline degradation

An In-Depth Technical Guide to the Role of Sulfonation in Adrenaline Metabolism and Degradation

Abstract

Adrenaline (epinephrine) is a critical catecholamine hormone and neurotransmitter central to the body's acute stress response. Its potent physiological effects necessitate rapid and efficient inactivation to maintain homeostasis. While several metabolic pathways contribute to adrenaline clearance, sulfonation—the enzymatic conjugation of a sulfonate group—represents a primary route of biotransformation and inactivation. This technical guide provides an in-depth examination of the biochemical mechanisms underpinning adrenaline sulfonation. We will explore the pivotal role of the cytosolic sulfotransferase enzyme SULT1A3, the universal sulfonate donor PAPS, and the resulting physicochemical changes to the adrenaline molecule. Furthermore, this guide details authoritative, field-proven experimental protocols for the in-vitro characterization of enzymatic activity and the analytical quantification of adrenaline and its sulfonated metabolites in biological matrices using HPLC-MS/MS. This document is intended for researchers, clinicians, and drug development professionals seeking a comprehensive understanding of this crucial metabolic pathway.

Introduction to Adrenaline and the Imperative for Metabolic Clearance

Adrenaline is a monoamine neurotransmitter and hormone synthesized in the adrenal medulla and certain neurons of the central nervous system.[1][2][3] Its release triggers the "fight-or-flight" response, a coordinated physiological cascade characterized by increased heart rate, cardiac output, blood pressure, and mobilization of energy substrates.[4][5] These effects are mediated through its interaction with α- and β-adrenergic receptors.[6]

Given its profound and widespread effects, the precise regulation of adrenaline concentration in circulation and at synaptic clefts is paramount. Uncontrolled or prolonged adrenaline signaling can lead to pathological conditions, including severe hypertension and cardiac arrhythmias. Consequently, the body employs multiple enzymatic pathways to rapidly terminate its biological activity. The primary routes of metabolism for catecholamines are methylation by catechol-O-methyltransferase (COMT), deamination by monoamine oxidase (MAO), and sulfoconjugation by sulfotransferases (SULTs).[1][7] While all are significant, sulfonation is a particularly high-capacity pathway, responsible for the inactivation of a substantial fraction of circulating catecholamines.[8][9] In fact, approximately 84% of total circulating epinephrine exists in a conjugated, primarily sulfated, form.[9]

The Enzymatic Core of Adrenaline Sulfonation

Sulfonation is a major Phase II metabolic reaction that involves the transfer of a sulfonate group (SO₃⁻) from a universal donor molecule to a substrate.[9] This process dramatically alters the substrate's properties, typically increasing its water solubility and marking it for excretion.[8][10]

The Key Enzyme: Sulfotransferase 1A3 (SULT1A3) The biotransformation of adrenaline via sulfonation is primarily catalyzed by the cytosolic enzyme Sulfotransferase 1A3 (SULT1A3).[8][10] This enzyme, previously known as catecholamine-preferring or monoamine-sulfating phenol sulfotransferase, exhibits high affinity and activity towards catecholamines like adrenaline, noradrenaline, and dopamine.[10][11][12] SULT1A3 is prominently expressed in the liver and small intestine, positioning it strategically to metabolize both endogenous and xenobiotic compounds.[13][14][15]

The Universal Sulfonate Donor: PAPS The enzymatic reaction catalyzed by SULT1A3 is not a direct interaction with sulfonic acid but rather a conjugation reaction that utilizes an activated form of sulfate. The universal donor of the sulfonate group in all biological sulfonation reactions is 3'-phosphoadenosine 5'-phosphosulfate (PAPS) .[9][10] The reaction proceeds as follows:

Adrenaline + PAPS --(SULT1A3)--> Adrenaline-Sulfate + PAP (3'-phosphoadenosine 5'-phosphate)

The transfer of the highly polar sulfonate group from PAPS to a hydroxyl group on the catechol ring of adrenaline fundamentally alters its structure and function.

Caption: Enzymatic sulfonation of adrenaline by SULT1A3.

Interplay with Other Metabolic Pathways

Adrenaline metabolism is a concerted process involving multiple enzymes. SULT1A3 and Catechol-O-methyltransferase (COMT) represent the two major pathways for inactivating catecholamines. Research indicates that these pathways act in a coordinated manner.[10] Inhibition of the COMT-mediated methylation pathway can lead to a compensatory increase in sulfonation, highlighting the robustness of the body's catecholamine clearance systems.[10] This interplay results in a variety of metabolites, including singularly sulfated, singularly methylated, and doubly conjugated (methylated and sulfated) products, which are then excreted.[10]

Caption: Major metabolic pathways for adrenaline degradation.

Consequences of Adrenaline Sulfonation

The conjugation of a sulfonate group to the adrenaline molecule has profound physicochemical and pharmacological consequences.

-

Biological Inactivation: Adrenaline-sulfate is biologically inactive and does not bind effectively to adrenergic receptors. This chemical modification effectively terminates the signaling cascade initiated by adrenaline.[10][16]

-

Increased Hydrophilicity: The addition of the negatively charged, highly polar sulfonate group dramatically increases the water solubility of the adrenaline molecule.[8][10]

-

Facilitated Renal Excretion: The transformation from a relatively lipophilic molecule to a hydrophilic one prevents reabsorption in the renal tubules and promotes efficient elimination from the body via urine.

| Property | Adrenaline | Adrenaline-Sulfate |

| Biological Activity | High (Agonist at α/β receptors) | Negligible / Inactive |

| Water Solubility | Moderate | High |

| Plasma Half-life | Short (~2 minutes) | Longer (serves as a pool) |

| Primary Role | Active Hormone / Neurotransmitter | Inactive metabolite for clearance |

Experimental Methodologies for Studying Adrenaline Sulfonation

Investigating the role of sulfonation in adrenaline metabolism requires robust experimental protocols to both measure enzymatic activity and quantify the resulting metabolites in complex biological samples.

Protocol: In Vitro Adrenaline Sulfotransferase Activity Assay